

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Brotinanide

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Compound of Interest		
Compound Name:	Brotianide	
Cat. No.:	B1667941	Get Quote

Disclaimer: Initial searches for "Brotinanide" did not yield significant results in the public domain, suggesting it may be a typographical error or a compound with limited available information. Based on the phonetic similarity and the nature of the requested information, this guide will focus on Bumetanide, a well-researched loop diuretic. Should data for "Brotinanide" become available, this guide will be updated accordingly.

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Bumetanide, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics of Bumetanide

Bumetanide is rapidly and almost completely absorbed after oral administration. Its pharmacokinetic profile is characterized by a rapid onset and short duration of action.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Bumetanide in healthy adults and in specific patient populations.



Parameter	Route of Administrat ion	Healthy Adults	Patients with Renal Disease	Patients with Hepatic Disease	Citations
Bioavailability (F)	Oral	~80%	0.82	0.95	[1][2]
Time to Peak Plasma Concentratio n (Tmax)	Oral	0.76 ± 0.27 hours (solution), 1.8 \pm 1.2 hours (tablet)	-	-	[3]
Elimination Half-life (t½)	Intravenous	~0.8 hours	Significantly prolonged	Significantly prolonged	[1][2]
Volume of Distribution (Vd)	Intravenous	-	-	-	
Total Plasma Clearance (CL)	Intravenous	-	Decreased renal clearance, increased non-renal clearance	Reduced non-renal and renal clearances	[2]
Protein Binding	97%	-	-	[4]	

Metabolism and Excretion

Bumetanide is metabolized in the liver through the oxidation of the N-butyl side chain.[4] Approximately 81% of an administered dose is excreted in the urine, with about 45% as unchanged drug.[4] Biliary excretion accounts for only a small percentage of elimination.[4]

Experimental Protocols



Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic and pharmacodynamic studies.

Pharmacokinetic Study in Healthy Subjects

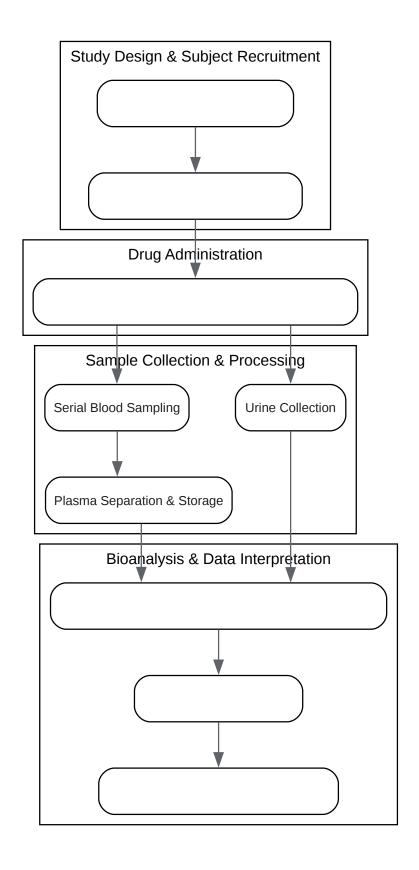
Objective: To determine the pharmacokinetic profile of Bumetanide following intravenous, intramuscular, and oral administration.

Methodology:

- Study Design: A randomized, four-treatment crossover design was implemented.
- Subjects: Twelve healthy adult subjects participated in the study.[3]
- Drug Administration: A 1 mg dose of Bumetanide was administered intravenously, intramuscularly, as an oral solution, and as a tablet.[3]
- Sample Collection: Plasma and urine samples were collected at predetermined intervals.[3]
- Analytical Method: Bumetanide concentrations in plasma and urine were determined using a sensitive and specific radioimmunoassay (RIA).[3]
- Data Analysis: Pharmacokinetic parameters were calculated using a biexponential equation for intravenous administration and a biexponential equation with first-order absorption and elimination for intramuscular and oral routes.[3]

Experimental Workflow for a Pharmacokinetic Study





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Caption: A typical experimental workflow for a pharmacokinetic study of Bumetanide.



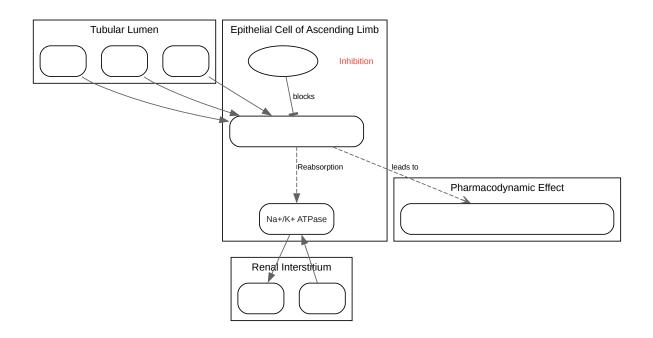
Pharmacodynamics of Bumetanide

Bumetanide is a potent loop diuretic that exerts its effects by inhibiting the reabsorption of sodium and chloride in the kidney.

Mechanism of Action

The primary site of action for Bumetanide is the thick ascending limb of the loop of Henle.[5] It specifically blocks the Na-K-Cl cotransporter (NKCC2) on the luminal side of the epithelial cells. [4][5] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.[4][5] Bumetanide also has a secondary, less pronounced effect in the proximal tubule.[5]

Signaling Pathway of Bumetanide's Diuretic Effect



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Caption: The signaling pathway of Bumetanide's diuretic effect in the loop of Henle.

Quantitative Pharmacodynamic Data

The following table presents key pharmacodynamic effects of Bumetanide.

Parameter	Effect	Citation
Sodium Excretion	Peak fractional excretion of approximately 15% of the filtered load.	[5]
Free Water Reabsorption	Virtual abolition in hydropenic subjects.	[5]
Electrolyte Excretion	Mildly increased excretion of ammonium ion, titratable acidity, and bicarbonate.	[5]
Phosphaturia	Mild phosphaturia, unrelated to parathyroid hormone alterations.	[5]

Conclusion

Bumetanide is a potent loop diuretic with a well-defined pharmacokinetic and pharmacodynamic profile. Its rapid absorption, short half-life, and potent inhibitory effect on the Na-K-Cl cotransporter make it an effective agent for the management of edema associated with various clinical conditions. Further research into its effects in specific patient populations and potential drug-drug interactions is essential for optimizing its therapeutic use.

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References



- 1. Bumetanide Wikipedia [en.wikipedia.org]
- 2. The pharmacokinetics and pharmacodynamics of the diuretic bumetanide in hepatic and renal disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of burnetanide following intravenous, intramuscular, and oral administrations to normal subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Study of the sites and mechanisms of action of bumetanide in man PubMed [pubmed.ncbi.nlm.nih.gov]
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